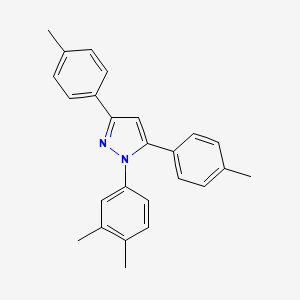
1-(3,4-dimethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three aromatic rings, two of which are substituted with methyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 3,4-dimethylphenylhydrazine with 1,3-bis(4-methylphenyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups introduced at the aromatic rings.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions of pyrazole derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Pyrazole derivatives, including this compound, have shown potential as therapeutic agents due to their ability to interact with various biological targets. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazole: A similar compound with one less aromatic ring.
1-(3,4-Dimethylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole: A compound with a different substitution pattern on the aromatic rings.
1-(3,4-Dimethylphenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole: A compound with chlorine substituents instead of methyl groups.
Uniqueness
1-(3,4-Dimethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of three aromatic rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its significance in research and industry.
Properties
Molecular Formula |
C25H24N2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H24N2/c1-17-5-10-21(11-6-17)24-16-25(22-12-7-18(2)8-13-22)27(26-24)23-14-9-19(3)20(4)15-23/h5-16H,1-4H3 |
InChI Key |
WFZBILAIGQOBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















